molecular formula C12H19FN4 B2435565 6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine CAS No. 1917978-44-9

6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine

Cat. No.: B2435565
CAS No.: 1917978-44-9
M. Wt: 238.31
InChI Key: GYOWYIJYOWFFGR-UHFFFAOYSA-N
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Description

6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with ethyl, fluoro, and N-(1-methylpiperidin-4-yl) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine typically involves a multi-step process. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Substituents: The ethyl and fluoro groups are introduced via electrophilic substitution reactions. The N-(1-methylpiperidin-4-yl) group is typically added through nucleophilic substitution reactions.

    Final Assembly: The final compound is obtained by coupling the substituted pyrimidine with the piperidine derivative under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to modulate neurotransmitter pathways by binding to receptors in the central nervous system. This binding alters the transmission of signals, potentially reducing or blocking certain neurological activities.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-5-fluoropyrimidin-4-one
  • 5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-(2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine

Uniqueness

6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with neurotransmitter pathways distinguishes it from other pyrimidine derivatives, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FN4/c1-3-10-11(13)12(15-8-14-10)16-9-4-6-17(2)7-5-9/h8-9H,3-7H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOWYIJYOWFFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NC2CCN(CC2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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